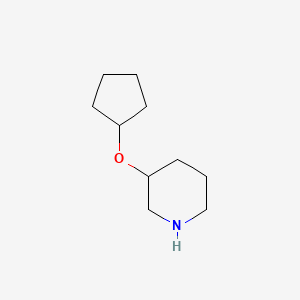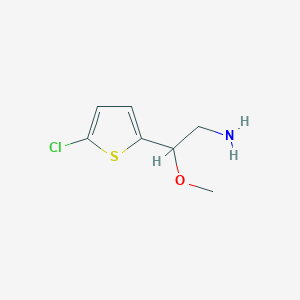
2-(5-氯代噻吩-2-基)-2-甲氧基乙胺
描述
2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of the chlorine atom and the methoxy group on the thiophene ring makes this compound unique and potentially useful in various scientific and industrial applications.
科学研究应用
2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
作用机制
Target of Action
Similar compounds have been found to interact with the rna polymerase pb1-pb2 subunits of the influenza a virus .
Mode of Action
It is suggested that the compound may interact with its target to inhibit the replication of the virus .
Biochemical Pathways
Given its potential antiviral activity, it may interfere with the viral replication pathway .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . These properties could potentially impact the bioavailability of the compound.
Result of Action
Based on its potential antiviral activity, it may inhibit the replication of the influenza a virus, thereby preventing the spread of the virus within the host .
生化分析
Biochemical Properties
2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
The effects of 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine on cellular processes are diverse and depend on the cell type and context. In certain cell lines, this compound has been observed to modulate cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine can influence gene expression by acting as a ligand for nuclear receptors, thereby altering the transcription of target genes . This compound also affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as receptors and enzymes, thereby modulating their activity. For example, this compound can inhibit the activity of certain kinases by competing with ATP for binding to the active site. Additionally, 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine can induce changes in gene expression by interacting with transcription factors and co-regulators, leading to altered transcriptional activity.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation . In in vitro studies, the effects of 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine have been shown to persist for several days, indicating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine can induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects.
Metabolic Pathways
2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine is involved in several metabolic pathways, primarily through its interaction with metabolic enzymes. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels. Additionally, 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine can affect the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as the organic cation transporter (OCT) family . Once inside the cell, 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine typically involves the following steps:
Halogenation: The thiophene ring is chlorinated using reagents such as N-chlorosuccinimide (NCS) to introduce the chlorine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted thiophene derivatives.
相似化合物的比较
Similar Compounds
2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine: Similar structure but with a bromine atom instead of chlorine.
2-(5-Methylthiophen-2-yl)-2-methoxyethan-1-amine: Contains a methyl group instead of chlorine.
2-(5-Nitrothiophen-2-yl)-2-methoxyethan-1-amine: Contains a nitro group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine imparts unique chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2-(5-chlorothiophen-2-yl)-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNOS/c1-10-5(4-9)6-2-3-7(8)11-6/h2-3,5H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPFBNBOHDWZNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1=CC=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid](/img/structure/B1464479.png)
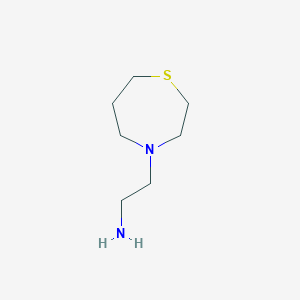
![N1-[2-(1H-pyrazol-1-yl)ethyl]benzene-1,2-diamine](/img/structure/B1464481.png)
![3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1464489.png)
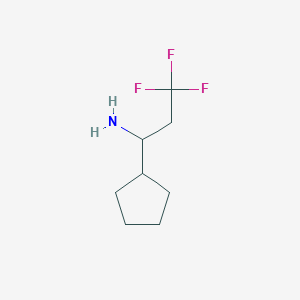
![[1-(3-methylbutyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1464492.png)
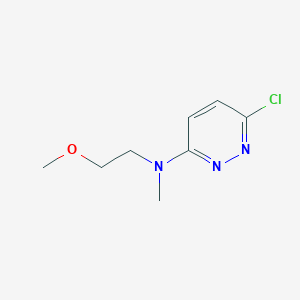
![2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464495.png)
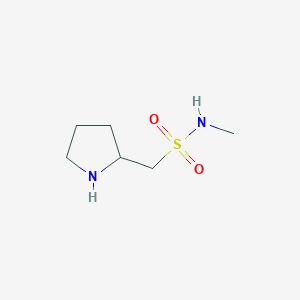

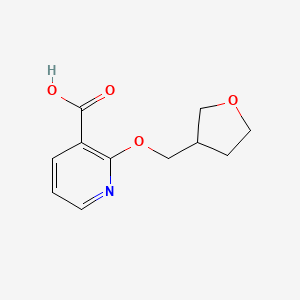
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid](/img/structure/B1464500.png)

